molecular formula C19H16FN3O3 B15027969 2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B15027969
M. Wt: 353.3 g/mol
InChI Key: UCMFPOAQKLJBBH-MHWRWJLKSA-N
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Description

2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorobenzylidene group and a dioxoimidazolidinyl moiety, which are linked to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with an imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4E)-4-(4-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific fluorobenzylidene and dioxoimidazolidinyl structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

2-[(4E)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H16FN3O3/c1-12-3-2-4-15(9-12)21-17(24)11-23-18(25)16(22-19(23)26)10-13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,24)(H,22,26)/b16-10+

InChI Key

UCMFPOAQKLJBBH-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O

Origin of Product

United States

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